Cas no 2549024-34-0 (2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine)

2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine structure
2549024-34-0 structure
Product Name:2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
CAS No:2549024-34-0
MF:C18H26N6O
MW:342.438642978668
CID:5312408
PubChem ID:154583074
Update Time:2025-10-29

2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
    • F6619-6025
    • 2549024-34-0
    • AKOS040709817
    • 2-Methyl-4-[4-[(5-methyl-4-isoxazolyl)methyl]-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
    • Inchi: 1S/C18H26N6O/c1-14-16(12-19-25-14)13-22-7-9-24(10-8-22)18-11-17(20-15(2)21-18)23-5-3-4-6-23/h11-12H,3-10,13H2,1-2H3
    • InChI Key: ZBPAJQGJRBZITE-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(N2CCCC2)=CC(N2CCN(CC3=C(C)ON=C3)CC2)=N1

Computed Properties

  • Exact Mass: 342.21680947g/mol
  • Monoisotopic Mass: 342.21680947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 61.5Ų

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 542.5±50.0 °C(Predicted)
  • pka: 10.06±0.50(Predicted)

2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine Pricemore >>

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Additional information on 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

2-Methyl-4-{4-[(5-Methyl-1,2-Oxazol-4-Yl)Methyl]Piperazin-1-Yl}-6-(Pyrrolidin-1-Yl)Pyrimidine: A Comprehensive Overview

The compound with CAS No. 2549024-34-0, known as 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule belongs to the class of pyrimidine derivatives, which are well-known for their role in various biological processes and drug development.

Pyrimidine serves as the central scaffold of this compound, providing a platform for the attachment of diverse functional groups. The presence of a methyl group at position 2 and a pyrrolidinyl group at position 6 introduces steric and electronic variations that enhance its binding affinity to target proteins. Additionally, the piperazine ring at position 4, substituted with a 5-methyl oxazole moiety, contributes to the molecule's flexibility and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Recent studies have highlighted the importance of oxazole-containing compounds in modulating enzyme activity and receptor binding. The 5-methyl oxazole group in this compound has been shown to stabilize the tertiary structure of the molecule, thereby improving its pharmacokinetic properties. Furthermore, the piperazine ring is a well-established motif in drug design, often associated with improved solubility and bioavailability.

From a synthetic perspective, the construction of this compound involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the pyrimidine core, substitution reactions to introduce functional groups, and cyclization reactions to form the piperazine ring. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical studies.

Preclinical evaluations have demonstrated that this compound exhibits potent activity against various disease targets. For instance, studies conducted using cellular models have shown that it inhibits key enzymes involved in inflammatory pathways, suggesting its potential utility in treating inflammatory disorders. Additionally, its ability to modulate ion channels has opened avenues for exploring its role in neurological conditions.

The pharmacokinetic profile of this compound has also been extensively studied. Data indicate that it possesses favorable absorption characteristics and moderate clearance rates, making it a promising candidate for oral administration. However, further studies are required to fully understand its metabolism and potential for drug-drug interactions.

In conclusion, 2-methyl-4-{4-[(5-methyl-1,2-oxazol-4-ylylmethyl]piperazinyl}-6-pyrrolidinylpyrimidine represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with promising preclinical results, positions it as a strong candidate for further development into therapeutically relevant agents.

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